molecular formula C7H13Cl2N3O2 B8061294 Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Cat. No.: B8061294
M. Wt: 242.10 g/mol
InChI Key: IONZTCAFMJOAOX-UHFFFAOYSA-N
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Description

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a chemical compound with the molecular formula C7H11N3O2·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is unique due to its ethyl ester group, which imparts different chemical reactivity and biological activity compared to other aminopyrazoles. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONZTCAFMJOAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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